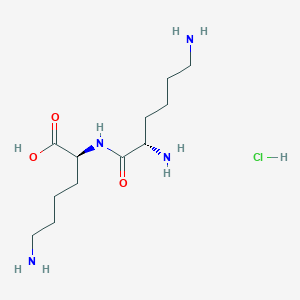![molecular formula C14H15NO3 B6337294 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid CAS No. 1159980-78-5](/img/structure/B6337294.png)
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibuprofen is one of the most used non-steroidal anti-inflammatory medicines . It has a polar end, the carboxylic acid group, which can act both as a hydrogen donor and a hydrogen acceptor establishing moderate to strong interactions with other polar molecules .
Molecular Structure Analysis
The (4-(2-methylpropyl)phenyl) group is on the second carbon of the propanoic acid. The methylpropyl group is across from the first carbon in the benzene ring (which is the one attached to the propanoic acid group) .Physical And Chemical Properties Analysis
Ibuprofen has a high solubility in organic solvents, such as acetone or propanol, but exhibits a low solubility in water .Aplicaciones Científicas De Investigación
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid has been studied for its potential use in the treatment of various diseases, such as cancer and diabetes. In particular, it has been shown to have anti-tumor effects in vitro and in vivo, as well as anti-diabetic effects in vitro. Additionally, this compound has been studied for its potential use in the synthesis of various compounds, including pharmaceuticals, agricultural chemicals, and polymers.
Mecanismo De Acción
Target of Action
The compound “5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid” is also known as Ibuprofen . It primarily targets the enzymes Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever responses .
Mode of Action
Ibuprofen acts by inhibiting the activity of COX-1 and COX-2 enzymes . This inhibition results in decreased production of prostaglandins, thereby reducing inflammation, pain, and fever .
Biochemical Pathways
The primary biochemical pathway affected by Ibuprofen is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Ibuprofen prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . This leads to a decrease in these eicosanoids, which are responsible for inflammation, pain, and fever .
Pharmacokinetics
Ibuprofen has a bioavailability of 49–73% . It is extensively bound to plasma proteins (99%) and is metabolized in the liver . The half-life of Ibuprofen is approximately 1.8–2 hours . It is excreted in the urine .
Result of Action
The inhibition of prostaglandin synthesis by Ibuprofen leads to reduced inflammation, pain, and fever . Additionally, it has been found to inhibit cell proliferation, angiogenesis, and induce cell apoptosis .
Action Environment
The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of food in the stomach can slow down its absorption, thereby delaying its onset of action . Additionally, factors such as age, liver function, and kidney function can influence the metabolism and excretion of Ibuprofen .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and is soluble in most organic solvents. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very stable and can degrade over time, which can lead to inaccurate results. Additionally, this compound is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid could focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore its potential use in the treatment of various diseases, such as cancer and diabetes. Finally, research could be conducted to explore its potential use in the synthesis of various compounds, including pharmaceuticals, agricultural chemicals, and polymers.
Métodos De Síntesis
The synthesis of 5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid is achieved through a two-step process. The first step involves the reaction of 2-methylpropylbenzene and ethyl oxalate in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction produces an intermediate, which is then reacted with acetic anhydride in the presence of a base to form this compound. The overall reaction is shown below:
2-Methylpropylbenzene + Ethyl oxalate + Base → Intermediate
Intermediate + Acetic Anhydride + Base → this compound
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclooxygenase (COX) enzymes, similar to ibuprofen, which inhibits the formation of prostaglandins responsible for inflammation and pain . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the proliferation of certain cancer cells by affecting the signaling pathways involved in cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes, and inhibits their activity. This inhibition can lead to a decrease in the production of certain metabolites, thereby affecting cellular processes. For instance, its interaction with COX enzymes results in the inhibition of prostaglandin synthesis . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, but exceeding this dosage can result in harmful side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within cells . For example, its interaction with COX enzymes can lead to a decrease in the production of prostaglandins, thereby altering the metabolic pathways involved in inflammation and pain.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . The compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propiedades
IUPAC Name |
5-[4-(2-methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)7-10-3-5-11(6-4-10)13-8-12(14(16)17)15-18-13/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZBFWPGCYUJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


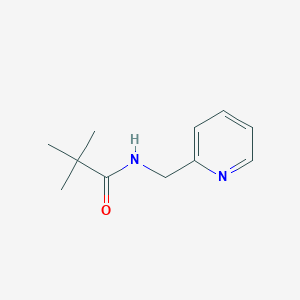


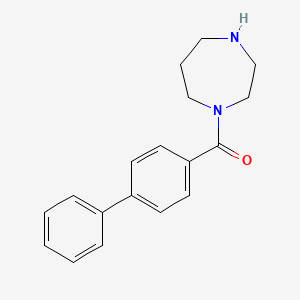
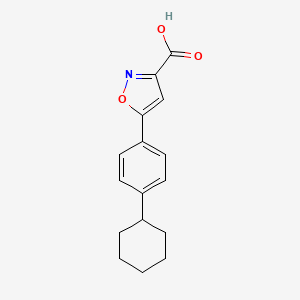
![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
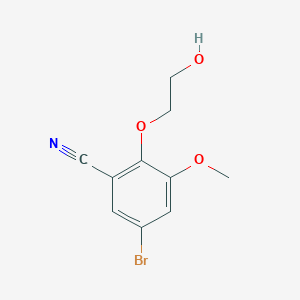


![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)
